4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-[(3-methoxybenzyl)oxy]benzohydrazide and 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Halogens, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide
- 4-[(benzyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-29-20-7-4-5-16(13-20)15-30-19-11-9-17(10-12-19)22(26)24-23-14-18-6-2-3-8-21(18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
GBPMINJPPHZSAS-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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